molecular formula C7H4I2O B098778 3,5-Diiodobenzaldehyde CAS No. 17352-25-9

3,5-Diiodobenzaldehyde

Cat. No. B098778
CAS RN: 17352-25-9
M. Wt: 357.91 g/mol
InChI Key: WBPOINHGBSDFDZ-UHFFFAOYSA-N
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Description

3,5-Diiodobenzaldehyde is a compound related to thyroxine, a hormone produced by the thyroid gland. It is a derivative of benzaldehyde with two iodine atoms substituted at the 3 and 5 positions of the aromatic ring. The presence of iodine atoms significantly alters the chemical and physical properties of the compound compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of derivatives related to this compound has been explored in various studies. For instance, the dimethylacetal of 3,5-diiodoanisaldehyde has been synthesized and tested for its antithyroxine action, indicating the potential for creating compounds with specific biological activities . Another study describes the synthesis of 3,4,5-trimethoxybenzaldehyde, which involves bromination and methylation steps that could be adapted for the synthesis of this compound derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by substituents on the aromatic ring. In the case of this compound, the iodine atoms would make the compound more reactive towards nucleophilic substitution reactions. Studies on similar compounds have shown a variety of reactions, such as the formation of oximes, which could also be applicable to this compound .

Physical and Chemical Properties Analysis

Scientific Research Applications

Quantum Chemical Insight

  • Molecular Structure and Spectroscopic Analysis : 3,5-Diiodobenzaldehyde and its derivatives have been studied for their molecular structure using spectroscopic methods like FT-IR, FT-Raman, UV-Visible, and NMR spectral studies. These studies provide insights into the molecular stability and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Mary & James, 2020).

Synthesis and Chemical Reactivity

  • Regioselective Synthesis : Research has been conducted on the efficient and regioselective synthesis of diiodobenzaldehyde derivatives. This includes the study of the influence of different substituents on the phenyl group and their impact on the reactivity and selectivity of these compounds in chemical reactions (Al‐Zoubi et al., 2020).
  • Crystal Structure Identification : The crystal structure of similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde has been determined, providing valuable information about the molecular geometry and potential for interactions in crystalline forms (Kai, 2000).

Biological Applications and Sensor Development

  • pH-Responsive Fluorescent Sensor : A derivative of diiodobenzaldehyde has been used to develop a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity in a specific pH range, which is important for studying biological organelles (Saha et al., 2011).
  • Antimicrobial Properties : Derivatives of diiodobenzaldehyde have been evaluated for their antimycobacterial activity against Mycobacterium bovis. The study demonstrates the potential of these compounds as bioactive agents (Sedighi et al., 2015).

Solubility and Solvation Studies

  • Solubility Modelling and Solvent Effect : Studies have been conducted on the solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions. These investigations provide insights into the solvent effects and preferential solvation behavior of these compounds (Zhu et al., 2020).

Safety and Hazards

The safety information for 3,5-Diiodobenzaldehyde indicates that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPOINHGBSDFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437067
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17352-25-9
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 1,3,5-triiodobenzene (7.5 G, 16.4 mM) in 72 mL of ether at -78° was added n-butyllithium 7.2 mL; 18 mM). After 15 minutes of stirring, 2.8 mL (36 mM) of N,N-dimethylformamide was added dropwise and the reaction mixture was stirred overnight. After diluting with 100 mL of ethyl acetate, the reaction mixture was washed with 3×50 mL of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent removal gave a crude product, which was chromatographed on silica gel (application in minimum amount of CH2Cl2 ; and elution with 1:9 EtOAc:hexane) to yield 1.3 G of the desired aldehyde as cream colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3,5-Diiodobenzaldehyde be used as a building block for molecules with potential biological activity?

A1: Yes, this compound serves as a valuable precursor in synthesizing various compounds, including hydrazide-hydrazones. These derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant in Alzheimer's disease research []. The iodine atoms in the structure can be further utilized for potential radiolabeling, which is valuable for imaging and diagnostic applications.

Q2: How does the structure of this compound-derived hydrazide-hydrazones influence their interaction with cholinesterases?

A2: Studies using molecular docking simulations have revealed that these hydrazide-hydrazones bind to the active site of cholinesterases through non-covalent interactions []. The specific positions of the iodine atoms, as well as other substituents on the benzene ring, were found to impact the inhibitory potency against AChE and BuChE. This suggests that modifications to the this compound scaffold can be strategically employed to fine-tune the selectivity and potency of the resulting inhibitors.

Q3: Has this compound been implicated in any unexpected chemical reactions?

A3: Interestingly, this compound has been observed to undergo an unusual transformation when reacted with specific titanium alkoxides []. Instead of a simple substitution reaction, a reduction of the aldehyde group to a diol was observed, resulting in the formation of a titanium complex with the diol acting as a bidentate ligand. This unexpected reactivity highlights the importance of considering potential side reactions and the influence of reaction conditions when employing this compound in synthetic schemes.

Q4: Can the crystal structure of compounds containing this compound provide insights into their properties?

A4: Absolutely. Analysis of the crystal structure of a this compound derivative, specifically 3-chloro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide methanol solvate, revealed key structural features []. The presence of intramolecular and intermolecular hydrogen bonds influences the molecule's conformation and its interactions within the crystal lattice. This information is valuable for understanding physicochemical properties like solubility and stability, which are crucial for drug development.

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